2,4-Difluorotoluene-3,5,6-d3

Descripción

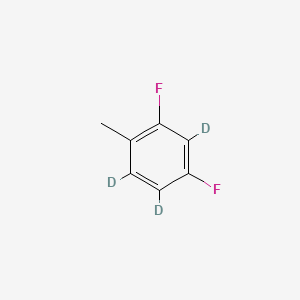

Structure

3D Structure

Propiedades

IUPAC Name |

1,2,4-trideuterio-3,5-difluoro-6-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3/i2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPXDAIBTYWGBSL-NRUYWUNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C)F)[2H])F)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Metallation Halogen Metal Exchange :the Resulting 2,4 Difluoro 3,5,6 Tribromotoluene Serves As the Direct Precursor to the Deuterated Product. This Intermediate Undergoes a Halogen Metal Exchange Reaction.ias.ac.intreatment with a Strong Organolithium Reagent, Typically N Butyllithium N Buli , at Low Temperatures E.g., 78 °c in an Anhydrous Ether Solvent Like Tetrahydrofuran Thf , Replaces the Bromine Atoms with Lithium.ias.ac.inksu.edu.sathis Reaction is Highly Efficient and Results in a Polylithiated Aromatic Species.

The process is sequential, with the bromine atoms being replaced by lithium to form 2,4-difluoro-3,5,6-trilithiotoluene. This organometallic intermediate is highly reactive and nucleophilic.

Table 1: Plausible Reaction Steps via Halogenation-Metallation

| Step | Reaction | Reagents & Conditions | Intermediate/Product |

| 1 | Tribromination | 2,4-Difluorotoluene (B1202308), Br₂, FeBr₃ | 2,4-Difluoro-3,5,6-tribromotoluene |

| 2 | Metallation | 2,4-Difluoro-3,5,6-tribromotoluene, n-BuLi, THF, -78 °C | 2,4-Difluoro-3,5,6-trilithiotoluene |

| 3 | Deuteration | 2,4-Difluoro-3,5,6-trilithiotoluene, D₂O | 2,4-Difluorotoluene-3,5,6-d3 |

Electrophilic and Nucleophilic Aromatic Substitutions

Electrophilic Aromatic Substitution: The initial bromination of 2,4-difluorotoluene is a classic example of electrophilic aromatic substitution, where Br⁺ (generated from Br₂ and a Lewis acid) is the electrophile. libretexts.org The final step of the halogen-metal exchange route—the quenching of the highly nucleophilic trilithio intermediate with a deuterium (B1214612) source like heavy water (D₂O)—can also be viewed as an electrophilic substitution. chinesechemsoc.org In this step, the deuterons (D⁺) from D₂O act as the electrophiles that are attacked by the carbanionic centers of the lithiated aromatic ring, leading to the formation of stable C-D bonds and regenerating the aromatic system. pearson.com

Alternatively, direct deuteration of an aromatic ring can be achieved via acid-catalyzed electrophilic substitution using strong deuterated acids like deuterated sulfuric acid (D₂SO₄) or deuterated trifluoroacetic acid (CF₃COOD). gauthmath.comclockss.orgnih.gov This method relies on the aromatic ring acting as a nucleophile to attack the D⁺ electrophile. gauthmath.com While feasible for some aromatic compounds, achieving high levels of specific polydeuteration on a substituted ring like 2,4-difluorotoluene can be difficult due to competing reactions and the need for harsh conditions. osti.govgoogle.com

Nucleophilic Aromatic Substitution: The synthesis of the starting material, 2,4-difluorotoluene, may itself involve nucleophilic aromatic substitution (SₙAr) reactions. For instance, it can be synthesized from precursors like 2,4-dinitrotoluene (B133949) or 2,4-dichlorotoluene. The conversion of a chloro or nitro group to a fluoro group is often accomplished using a fluoride (B91410) source like potassium fluoride (KF) under specific conditions (e.g., the Halex process or a variation of the Schiemann reaction for related compounds), where the fluoride ion acts as the nucleophile.

Advanced Spectroscopic and Mechanistic Characterization of 2,4 Difluorotoluene 3,5,6 D3

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium-Induced Shifts and Spin-Spin Coupling Analysis

NMR spectroscopy is exceptionally sensitive to the isotopic composition of a molecule. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H) induces measurable changes in the chemical shifts and coupling constants of nearby nuclei, providing profound structural and electronic insights.

¹H NMR Spectral Analysis with Deuterium Decoupling

In a standard ¹H NMR spectrum of 2,4-difluorotoluene (B1202308), the aromatic region displays complex multiplets due to proton-proton and proton-fluorine spin-spin coupling. chemicalbook.com For 2,4-Difluorotoluene-3,5,6-d3, the ¹H NMR spectrum is significantly simplified. The signals corresponding to the protons at positions 3, 5, and 6 are absent, a primary confirmation of successful deuteration. The only remaining aromatic signal would be from the proton at position 5 (H-5), which would appear as a multiplet due to coupling with the adjacent fluorine atoms. The methyl (CH₃) group protons would remain, appearing as a singlet or a narrow multiplet depending on long-range coupling to the ring fluorine atoms.

While deuterium decoupling is not a standard ¹H NMR experiment, the conceptual reverse—proton decoupling in ²H NMR—is common. uwo.ca If one were to perform a ¹H experiment with deuterium decoupling, any residual ¹H signals at the deuterated positions (due to incomplete isotopic enrichment) would collapse from multiplets (due to ¹H-²H coupling) into singlets. More importantly, the H-5 signal would be simplified by the removal of any long-range coupling to the deuterium atoms at positions 3 and 6.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity (without ²H decoupling) |

| H-5 | ~6.7-6.8 | Multiplet (td) |

| CH₃ | ~2.2 | Singlet (s) or narrow multiplet |

Note: Chemical shifts are estimations based on the non-deuterated analogue, 2,4-Difluorotoluene. chemicalbook.com The exact values can vary based on solvent and concentration.

¹⁹F NMR Chemical Shift Anisotropy and Deuterium Proximity Effects

¹⁹F NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. sigmaaldrich.com In this compound, two distinct signals are expected for the fluorine atoms at positions 2 and 4. The substitution of neighboring protons with deuterons is known to cause small, upfield shifts in the ¹⁹F resonance, an effect known as a deuterium-induced isotope shift (DIS). oberlin.edu These shifts, typically on the order of parts per billion (ppb), arise from the slightly shorter average bond length of a C-D bond compared to a C-H bond, which subtly alters the electronic shielding of the nearby fluorine nucleus.

The F-2 nucleus is flanked by the methyl group and the deuterium at C-3. The F-4 nucleus is positioned between two deuterium atoms at C-3 and C-5. The magnitude of the DIS can provide information about the proximity and nature of the C-D bonds.

Table 2: Predicted ¹⁹F NMR Chemical Shifts and Deuterium Isotope Shifts (DIS)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted DIS (ppb) |

| F-2 | -115 to -125 | ~100-200 (upfield) |

| F-4 | -110 to -120 | ~150-300 (upfield) |

Note: Chemical shifts are broad estimates based on related fluorotoluene compounds. sigmaaldrich.comox.ac.uk DIS values are theoretical predictions based on typical two- and three-bond isotope effects.

²H NMR (Deuterium NMR) for Positional Purity Assessment and Structural Assignment

²H NMR spectroscopy directly observes the deuterium nuclei. It is the definitive method for confirming the positions of isotopic labels and assessing the level of deuteration. wikipedia.org For this compound, the ²H NMR spectrum would display three distinct signals corresponding to the deuterium atoms at positions 3, 5, and 6, provided their chemical environments are non-equivalent.

The chemical shifts in ²H NMR are nearly identical to those in ¹H NMR for the same position. wikipedia.org Therefore, one would expect signals in the aromatic region, confirming the specific labeling on the ring. The integration of these signals allows for the quantification of isotopic purity at each site. The absence of a ²H signal corresponding to the methyl group would confirm that deuteration was specific to the aromatic ring.

Table 3: Predicted ²H NMR Chemical Shifts for this compound

| Deuteron | Predicted Chemical Shift (δ, ppm) | Expected Relative Integral |

| D-3 | ~6.8-7.1 | 1 |

| D-5 | ~6.7-6.8 | 1 |

| D-6 | ~7.0-7.2 | 1 |

Note: Chemical shifts are predicted to be similar to the corresponding proton shifts in the non-deuterated analogue. chemicalbook.com

¹³C NMR Spectral Analysis with Deuterium-Induced Isotope Shifts

The ¹³C NMR spectrum provides a wealth of information on the carbon skeleton. In this compound, the effects of deuteration are twofold. First, the signals for the deuterated carbons (C-3, C-5, C-6) will exhibit characteristic splitting due to one-bond carbon-deuterium coupling (¹J_CD), which is typically around 20-30 Hz. In a proton-decoupled spectrum, these carbons will appear as 1:1:1 triplets. Second, deuteration causes upfield isotope shifts on the attached carbon (α-effect) and, to a lesser extent, on adjacent carbons (β-effect). oup.comelectronicsandbooks.com

The α-isotope shift for a deuterated aromatic carbon is typically in the range of 0.2 to 0.4 ppm upfield. electronicsandbooks.com The β-isotope shifts on the carbons adjacent to the sites of deuteration (C-2 and C-4) are smaller, usually around 0.1 ppm upfield. electronicsandbooks.comoup.com These shifts are valuable for confirming spectral assignments.

Table 4: Predicted ¹³C NMR Chemical Shifts and Deuterium-Induced Isotope Shifts (DIS)

| Carbon | Predicted Shift (δ, ppm) | Predicted DIS (ppm) | Notes |

| C-1 | ~118-122 | ~ -0.1 (β-effect from D-6) | Signal may be split or broadened. |

| C-2 | ~160-164 (d, ¹J_CF) | ~ -0.1 (β-effect from D-3) | Large C-F coupling doublet. |

| C-3 | ~110-115 (d, ²J_CF) | ~ -0.3 (α-effect) | Appears as a triplet due to ¹J_CD. |

| C-4 | ~158-162 (d, ¹J_CF) | ~ -0.2 (β-effects from D-3, D-5) | Large C-F coupling doublet. |

| C-5 | ~103-107 (dd) | ~ -0.3 (α-effect) | Appears as a triplet due to ¹J_CD. |

| C-6 | ~130-134 (d, ³J_CF) | ~ -0.3 (α-effect) | Appears as a triplet due to ¹J_CD. |

| CH₃ | ~15-20 | Negligible | --- |

Note: Chemical shifts and C-F coupling patterns are based on data for 2,4-difluorotoluene. nih.govlibretexts.org DIS values are estimations based on literature data for substituted benzenes. oup.comnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Isotopic Effects on Molecular Vibrations

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The substitution of hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bonds, as described by the harmonic oscillator model.

Analysis of C-D Stretching and Bending Modes

In the IR and Raman spectra of 2,4-difluorotoluene, the aromatic C-H stretching vibrations typically appear in the 3000–3100 cm⁻¹ region, while C-H bending modes are found at lower frequencies. researchgate.net For this compound, these C-H modes are replaced by C-D modes, which appear at significantly lower wavenumbers.

The aromatic C-D stretching (ν_CD) vibrations are expected to be found in the 2200–2300 cm⁻¹ range. uci.edu The exact positions are influenced by the electronic effects of the fluorine and methyl substituents. The C-D in-plane and out-of-plane bending modes will also shift to lower frequencies compared to their C-H counterparts. The analysis of these new bands in the IR and Raman spectra provides unambiguous evidence of deuteration on the aromatic ring. The spectra of deuterated toluene (B28343) (toluene-d8) show a substantially lower absorption in the near-infrared region due to the red-shift of vibrational overtones, a principle that applies here as well. optica.org

Table 5: Predicted Frequencies for C-D Vibrational Modes

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopy |

| Aromatic C-D Stretch (ν_CD) | 2200 - 2300 | IR, Raman |

| Aromatic C-D In-plane Bend (δ_CD) | 800 - 950 | IR, Raman |

| Aromatic C-D Out-of-plane Bend (γ_CD) | 600 - 750 | IR, Raman |

Note: Frequencies are estimations based on published data for other deuterated aromatic compounds. uci.eduresearchgate.net

Isotopic Perturbation of Aromatic Ring Vibrations

The substitution of hydrogen with deuterium in an aromatic ring, as in this compound, induces noticeable changes in the molecule's vibrational spectra. libretexts.org This phenomenon, known as an isotopic effect, is primarily due to the mass difference between hydrogen and deuterium. ajchem-a.com The heavier deuterium atoms cause a decrease in the vibrational frequencies of the C-D bonds compared to the C-H bonds. ajchem-a.comlibretexts.org

The following table illustrates the expected shifts in vibrational frequencies for C-H versus C-D bonds based on general observations in deuterated organic molecules.

| Vibration Type | Typical Frequency Range for C-H (cm⁻¹) | Expected Frequency Range for C-D (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | ~2250-2100 |

| Aromatic C-H In-plane Bend | 1300-1000 | Lower frequency shift expected |

| Aromatic C-H Out-of-plane Bend | 900-675 | Lower frequency shift expected |

This table is illustrative and based on general principles of isotopic effects on vibrational frequencies. ajchem-a.comlibretexts.org Specific values for this compound would require experimental measurement.

Mass Spectrometry (MS) for Isotopic Enrichment and Fragment Characterization

Mass spectrometry is an indispensable tool for the analysis of isotopically labeled compounds like this compound. cymitquimica.com It allows for the precise determination of molecular weight, the verification of isotopic enrichment, and the elucidation of fragmentation pathways. wikipedia.org

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of this compound, thereby confirming its elemental composition and the successful incorporation of deuterium. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can differentiate between ions with very similar mass-to-charge ratios (m/z). koreascience.kr

The theoretical exact mass of the most abundant isotopologue of this compound can be calculated by summing the exact masses of its constituent atoms.

| Element | Number of Atoms | Exact Mass (amu) | Total Mass (amu) |

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 3 | 1.007825 | 3.023475 |

| Deuterium (²H) | 3 | 2.014102 | 6.042306 |

| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |

| Total | 131.062587 |

This table presents a theoretical calculation of the exact mass of this compound.

HRMS analysis would be expected to yield a molecular ion peak very close to this calculated value, providing strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to study the fragmentation of ions. wikipedia.org In an MS/MS experiment, the molecular ion of this compound would be isolated and then subjected to fragmentation, typically through collision-induced dissociation (CID). wikipedia.org The resulting fragment ions are then analyzed, providing insights into the molecule's structure and bonding. nih.gov

The fragmentation of toluene and its derivatives is well-studied. A common fragmentation pathway involves the loss of a hydrogen (or in this case, deuterium) atom to form a stable tropylium-like ion. The presence of fluorine and deuterium atoms in this compound would lead to a unique fragmentation pattern. The analysis of these fragments helps in confirming the positions of the deuterium labels. For instance, the loss of a methyl radical (CH₃ or CD₃) or the elimination of HF or DF could be observed. Comparing the fragmentation pattern of the deuterated compound with its non-deuterated analog (2,4-Difluorotoluene) would highlight the specific fragmentation pathways involving the deuterated positions.

| Precursor Ion (m/z) | Potential Neutral Loss | Fragment Ion (m/z) | Potential Structure of Fragment |

| 131.0626 | D | 129.0485 | [C₇H₃D₂F₂]⁺ |

| 131.0626 | H | 130.0548 | [C₇H₂D₃F₂]⁺ |

| 131.0626 | CD₃ | 113.0263 | [C₆H₃F₂]⁺ |

| 131.0626 | DF | 110.0441 | [C₇H₃D₂F]⁺ |

This table outlines potential fragmentation pathways for this compound based on known fragmentation mechanisms of similar compounds. wikipedia.orgmdpi.com

Isotope Ratio Mass Spectrometry (IRMS) for Isotopic Purity Verification

Isotope Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry used to measure the relative abundance of isotopes in a sample with very high precision. wikipedia.org For this compound, IRMS would be employed to verify the isotopic purity and determine the exact level of deuterium enrichment. nih.govcaltech.edu This is crucial for applications where a high and known level of deuteration is required.

IRMS instruments are designed for highly precise measurements of isotope ratios, such as the D/H ratio. nih.gov The sample is typically converted into a simple gas, like H₂, before being introduced into the mass spectrometer. iaea.org By measuring the ratio of ions with m/z 3 (HD⁺) to m/z 2 (H₂⁺), the deuterium abundance can be accurately determined. nih.gov This technique can confirm that the deuterium has been incorporated at the desired level and that there is minimal contamination from unlabeled or partially labeled molecules. The precision of modern IRMS can be in the per mil (‰) range. nih.gov

Application of 2,4 Difluorotoluene 3,5,6 D3 in Mechanistic Organic Chemistry

Deuterium (B1214612) Kinetic Isotope Effect (KIE) Studies

The substitution of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the deuterium kinetic isotope effect (KIE). guidechem.comprinceton.edu This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. princeton.edu The C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to be broken. princeton.edu By measuring the KIE, chemists can gain critical information about the rate-determining step and the nature of the transition state of a reaction. guidechem.comprinceton.edu

Primary and Secondary Isotope Effects on Reaction Rates

A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. princeton.edu For a reaction involving the cleavage of a C-H/C-D bond on the aromatic ring of 2,4-Difluorotoluene-3,5,6-d3, a significant primary KIE (typically kH/kD > 2) would indicate that this bond-breaking event is central to the slowest step of the reaction.

Conversely, a secondary kinetic isotope effect occurs when the isotopically substituted bond is not directly involved in the bond-making or bond-breaking process of the rate-determining step. princeton.edu These effects are generally smaller than primary KIEs and can be either normal (kH/kD > 1) or inverse (kH/kD < 1). princeton.edu For instance, a change in hybridization at a carbon atom bearing a deuterium in the transition state can lead to a secondary KIE. In the context of reactions with this compound, a small KIE might suggest that the C-D bonds are not broken in the rate-limiting step but that their vibrational frequencies are altered in the transition state.

Elucidation of Rate-Determining Steps in Aromatic Reactions

The study of electrophilic and nucleophilic aromatic substitution reactions can be significantly enhanced by using this compound. For example, in an electrophilic aromatic substitution reaction, the initial attack of the electrophile on the aromatic ring forms a carbocation intermediate known as a sigma complex. The subsequent loss of a proton (or deuteron) restores aromaticity.

By comparing the reaction rates of 2,4-Difluorotoluene (B1202308) and its deuterated analog, this compound, the rate-determining step can be identified. If a significant primary KIE is observed, it suggests that the deprotonation/de-deuteration step is rate-limiting. If no significant KIE is observed, the formation of the sigma complex is likely the slower, rate-determining step. rsc.orgmcmaster.ca

Hypothetical Data for KIE in Aromatic Nitration:

| Substrate | Relative Rate (k) | kH/kD | Implication |

| 2,4-Difluorotoluene | 1.00 | \multirow{2}{*}{~1.05} | C-H/C-D bond cleavage is not the rate-determining step. |

| This compound | 0.95 | Formation of the sigma complex is likely the slow step. |

This table presents hypothetical data for illustrative purposes.

Investigation of Transition State Structures

The magnitude of the KIE can also provide information about the structure of the transition state. A maximum primary KIE is typically observed when the transition state is symmetric, with the proton/deuteron being equally shared between the donor and acceptor atoms. A smaller KIE may indicate an "early" or "late" transition state, where the bond to the hydrogen/deuterium is either only slightly or almost completely broken.

Tracing Reaction Pathways and Intermediates

The deuterium atoms in this compound act as labels, allowing chemists to follow the fate of specific atoms throughout a reaction sequence. This is particularly useful in complex reactions where rearrangements or multiple pathways are possible.

Positional Labeling for Rearrangement Studies

In reactions where skeletal rearrangements can occur, the specific placement of deuterium atoms in this compound allows for the unambiguous determination of the new positions of the atoms in the product. For example, in a reaction where a substituent might migrate around the aromatic ring, analyzing the position of the deuterium atoms in the final product using techniques like NMR spectroscopy or mass spectrometry can reveal the exact rearrangement pathway.

Isotopic Dilution Analysis in Complex Reaction Mixtures

Isotope dilution analysis is a powerful quantitative technique that can be employed using this compound as an internal standard. apacwomen.ac.inspeciation.netosti.gov In a complex reaction mixture where multiple products are formed, a known amount of the deuterated compound can be added. By analyzing the ratio of the deuterated to the non-deuterated product using mass spectrometry, the exact yield of the non-deuterated product can be determined, even if it cannot be isolated in pure form. researchgate.netthepharmstudent.com This method is highly sensitive and accurate. apacwomen.ac.in

Illustrative Data for Isotopic Dilution Analysis:

| Analyte | Isotopic Spike Added (nmol) | Measured Isotope Ratio (Analyte/Spike) | Calculated Amount of Analyte (nmol) |

| 2,4-Difluorotoluene | 10.0 | 2.5 | 25.0 |

This table presents illustrative data for a hypothetical isotope dilution analysis.

Solvent Isotope Effects in Reaction Systems

The solvent in which a reaction is conducted is often not an inert medium but an active participant that can influence reaction rates and pathways through solvation of reactants, transition states, and products. When a standard protic solvent like water (H₂O) or methanol (B129727) (CH₃OH) is replaced by its deuterated counterpart (D₂O or CD₃OD), the resulting change in reaction rate is known as a solvent isotope effect (SIE). nih.gov These effects are particularly pronounced in reactions involving acid-base catalysis where proton transfer from the solvent is a key step.

While less common, SIEs can also be observed in non-protic, aprotic solvents, including aromatic hydrocarbons. In these cases, the effects are generally smaller and arise from differences in solvation forces rather than direct bond-breaking. The substitution of hydrogen with deuterium alters the polarizability and van der Waals interactions of the solvent molecule. nih.gov For instance, studies in liquid chromatography have shown that deuterated aromatic hydrocarbons exhibit different retention behaviors compared to their non-deuterated versions, a result of modified intermolecular interactions with the stationary phase. nih.govresearchgate.net This principle extends to their use as reaction solvents.

Using this compound as a solvent in a reaction, and comparing the rate to the same reaction in non-deuterated 2,4-difluorotoluene, can reveal subtle but important mechanistic details. A measured SIE (kH/kD ≠ 1) would suggest that the solvent is involved in the rate-determining step, perhaps by stabilizing the transition state through specific interactions like CH-π interactions or other weak forces. Although the magnitude of such an SIE in an aprotic solvent is expected to be small, typically in the range of kH/kD = 0.9 to 1.2, its detection can provide valuable evidence for the role of the solvent shell in the activation process.

| Solvent System | Typical Origin of Isotope Effect | Expected kH/kD Range |

| Protic (e.g., H₂O vs D₂O) | Proton transfer in rate-determining step | 2 - 7 (Normal) |

| Protic (e.g., H₂O vs D₂O) | Pre-equilibrium protonation | 0.3 - 0.5 (Inverse) |

| Aprotic (e.g., Toluene-h8 vs Toluene-d8) | Differential solvation of ground vs. transition state | 0.9 - 1.2 (Small Normal or Inverse) |

This table illustrates the typical origins and magnitudes of solvent isotope effects in different solvent types. The values for aprotic solvents are representative of what might be expected when comparing reactions in 2,4-Difluorotoluene vs. This compound.

Probing Catalyst Mechanisms with Deuterium Labeling

One of the most powerful applications of isotopically labeled molecules like this compound is in the elucidation of catalytic mechanisms, particularly in reactions involving C-H bond activation. The selective deuteration of the aromatic ring allows for the direct measurement of a kinetic isotope effect for the cleavage of a specific C-D bond.

A prime example of this methodology can be seen in studies of transition-metal-catalyzed C-H borylation, a vital reaction for the functionalization of arenes. nih.gov In these reactions, a catalyst, often based on iridium or cobalt, activates a C-H bond on an aromatic ring and replaces it with a boryl group (e.g., -Bpin). A key mechanistic question is whether the C-H bond cleavage event is the slowest step (rate-determining) of the catalytic cycle.

To investigate this, a reaction can be run with both the standard substrate (e.g., 2,4-difluorotoluene) and its deuterated analogue (this compound). By measuring the initial reaction rates for both substrates under identical conditions, the KIE can be calculated (KIE = kH/kD).

A significant primary KIE (typically > 2) indicates that the C-H (or C-D) bond is being broken in the rate-determining step of the reaction. This provides strong evidence for mechanisms where C-H oxidative addition to the metal center is the slow step.

A KIE value close to 1 suggests that C-H bond cleavage is not rate-determining. This could mean that the C-H activation step is fast and reversible, and another step, such as ligand dissociation or product release, is the bottleneck of the cycle. nih.gov

For example, in a study on the cobalt-catalyzed borylation of fluoroarenes, a deuterated substrate was used to probe the mechanism. nih.gov The experiment involved parallel reactions with the deuterated and non-deuterated arene to determine the KIE. The observation of a negligible KIE would imply that C-H oxidative addition is rapid and reversible, and the regioselectivity of the reaction is determined by the thermodynamic stability of the resulting cobalt-aryl intermediates rather than the kinetics of C-H cleavage. nih.gov

The following table outlines hypothetical KIE results and their mechanistic implications for a catalytic reaction using this compound.

| Observed KIE (kH/kD) | Interpretation | Implication for Catalytic Cycle |

| ~ 1.0 | No primary isotope effect. | C-H bond cleavage is not rate-determining. The slow step occurs elsewhere (e.g., ligand exchange, reductive elimination). |

| 2.0 - 7.0 | Significant primary isotope effect. | C-H bond cleavage is part of the rate-determining step. |

| < 1.0 | Inverse isotope effect. | C-H bond is not broken; instead, its environment becomes more constrained in the transition state (e.g., rehybridization from sp² to sp³). Or, a pre-equilibrium with an inverse isotope effect precedes the rate-determining step. wikipedia.org |

This interactive table provides a framework for interpreting kinetic isotope effect data that could be obtained from experiments with this compound.

By using this compound, where the deuterium atoms are placed on the aromatic ring, researchers can precisely investigate the mechanisms of reactions that functionalize these specific positions, providing clear and unambiguous data to support or refute proposed catalytic cycles.

Computational and Theoretical Investigations of 2,4 Difluorotoluene 3,5,6 D3

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Should peer-reviewed research on these specific computational aspects of 2,4-Difluorotoluene-3,5,6-d3 become available in the future, this article can be produced.

Transition State Characterization

Computational methods, such as density functional theory (DFT), are employed to locate and characterize transition state structures. For reactions involving this compound, this would involve identifying the specific geometry of the molecule at the peak of the energy barrier for a given transformation. Experimental and computational studies on related fluorinated and deuterated compounds have elucidated reaction mechanisms, suggesting that factors like regioselectivity can be driven by changes in acidity at specific positions. researchgate.net The presence of fluorine atoms can influence the electrophilicity of the aromatic ring, which in turn affects the rate-limiting steps of nucleophilic substitution reactions. kyoto-u.ac.jp

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of reaction is altered. nih.gov While typically C-D bonds are stronger and react slower than C-H bonds, inverse KIEs have been observed where the deuterated compound reacts faster. nih.gov Theoretical investigations are necessary to determine if such an effect is present in reactions involving this compound and to understand the underlying reasons, which could be related to changes in zero-point vibrational energies of the transition state. nih.gov

Energy Profiles of Reaction Pathways

The energy profile of a reaction pathway maps the energy of the system as it progresses from reactants to products, passing through transition states and any intermediates. researchgate.net These profiles provide quantitative data on activation energies and reaction enthalpies.

For this compound, different reaction pathways can be computationally explored. For example, in a nucleophilic aromatic substitution reaction, the energy profile would detail the energy changes as the nucleophile attacks the aromatic ring, forms an intermediate (a Meisenheimer complex), and then expels a leaving group. The presence of two fluorine atoms and three deuterium atoms would influence the stability of intermediates and transition states. The electron-withdrawing nature of the fluorine atoms generally facilitates nucleophilic attack. kyoto-u.ac.jp

The energy profiles can be calculated using various levels of theory, with methods like Møller-Plesset perturbation theory (MP2) or coupled-cluster (CC) theory often providing more accurate results than DFT for certain systems, though at a higher computational cost. unicamp.br The calculated activation energies can then be used in the Arrhenius equation to predict reaction rate constants. Below is a hypothetical data table illustrating the kind of information that could be generated from such studies.

| Reaction Pathway | Reactants | Transition State (TS) | Products | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |

| Nucleophilic Substitution (ortho) | This compound + Nu⁻ | [TS1]⁻ | 4-Fluoro-3,5,6-d3-toluene-2-Nu + F⁻ | 25.4 | -5.2 |

| Nucleophilic Substitution (para) | This compound + Nu⁻ | [TS2]⁻ | 2-Fluoro-3,5,6-d3-toluene-4-Nu + F⁻ | 22.1 | -8.7 |

| Benzylic Halogenation | This compound + X• | [TS3]• | 2,4-Difluoro-3,5,6-d3-benzyl radical + HX | 15.8 | 2.3 |

Note: The values in this table are illustrative and would need to be calculated using appropriate computational methods.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and intermolecular interactions over time. mpg.decompchem.nl

Conformational Analysis

Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the primary conformational flexibility arises from the rotation of the methyl group.

The barrier to internal rotation of the methyl group can be influenced by the adjacent substituents on the aromatic ring. uni-hannover.de In the case of 2,4-difluorotoluene (B1202308), the fluorine atom at the 2-position (ortho to the methyl group) would create a steric hindrance, leading to a higher rotational barrier compared to toluene (B28343) itself. uni-hannover.de Microwave spectroscopy studies on similar molecules have shown that the height of this barrier can be determined experimentally and compared with computational results. uni-hannover.de

| Conformer | Dihedral Angle (F-C2-C1-C(methyl)) | Relative Energy (kcal/mol) | Population (%) |

| Staggered 1 | 60° | 0.00 | 49.5 |

| Eclipsed 1 | 120° | 1.20 | 0.5 |

| Staggered 2 | 180° | 0.02 | 49.5 |

| Eclipsed 2 | 0°/360° | 1.15 | 0.5 |

Note: This table represents a hypothetical conformational analysis. The actual values would depend on the computational method used.

Intermolecular Interactions

The intermolecular interactions of this compound determine its physical properties, such as boiling point and solubility, as well as its behavior in condensed phases. These interactions can be studied using MD simulations and quantum chemical calculations. uzh.ch

The presence of fluorine atoms allows for the formation of weak hydrogen bonds (C-H···F) and other non-covalent interactions. aip.org The aromatic ring can participate in π-stacking and C-H···π interactions. uzh.ch Density functional theory studies on the adenine-2,4-difluorotoluene complex have shown that even weak hydrogen bonds have a significant orbital interaction component. aip.org

Quantum theory of atoms in molecules (QTAIM) can be used to analyze the electron density and characterize the nature and strength of these weak interactions. uzh.ch The molecular electrostatic potential (MEP) map can also reveal the regions of the molecule that are prone to electrophilic or nucleophilic attack, providing insights into its reactivity and interaction with other molecules. uzh.ch

| Interaction Type | Interacting Partner | Typical Distance (Å) | Estimated Interaction Energy (kcal/mol) |

| π-π Stacking | Benzene | 3.4 - 3.8 | -1.5 to -2.5 |

| C-H···π | Methane | ~3.5 | -0.5 to -1.5 |

| C-H···F | Methane | ~3.2 | -0.3 to -1.0 |

| Dipole-Dipole | Acetonitrile | 3.5 - 4.0 | -1.0 to -2.0 |

Note: The data in this table is illustrative and provides a general range for such interactions.

Advanced Analytical Methodologies and Method Development Utilizing 2,4 Difluorotoluene 3,5,6 D3

Development of Reference Standards for Quantitative Analytical Chemistry

In quantitative analytical chemistry, the accuracy of a measurement is fundamentally dependent on the quality of the reference standards used for calibration. 2,4-Difluorotoluene-3,5,6-d3 is developed and utilized as a high-purity reference material, particularly for isotope dilution mass spectrometry (IDMS) techniques. As a stable isotope-labeled (SIL) analogue of the unlabeled compound 2,4-Difluorotoluene (B1202308), it is an ideal reference material for the quantification of its non-deuterated counterpart. medchemexpress.com

The development of a reference standard requires meticulous characterization to establish its chemical and isotopic purity. A well-characterized standard of this compound allows for the creation of accurate calibration curves, where the instrumental response to the analyte is compared against the known concentration of the standard. Stable heavy isotopes are frequently incorporated into molecules to serve as tracers for precise quantitation during various analytical processes. medchemexpress.com The key physical and chemical properties of its unlabeled counterpart, 2,4-Difluorotoluene, which are nearly identical to the deuterated version, are summarized below.

Table 1: Physicochemical Properties of 2,4-Difluorotoluene Note: Properties are for the unlabeled compound (CAS 452-76-6) and are expected to be nearly identical for the d3 isotopologue, with the exception of molecular weight.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₆F₂ | sigmaaldrich.comnih.gov |

| Molecular Weight | 128.12 g/mol | sigmaaldrich.comnih.gov |

| Boiling Point | 113-117 °C | sigmaaldrich.com |

| Density | 1.12 g/mL at 25 °C | sigmaaldrich.com |

| Refractive Index | n20/D 1.449 | sigmaaldrich.com |

| Appearance | Colorless liquid | guidechem.com |

| d3-Isotopologue | ||

| Molecular Formula | C₇H₃D₃F₂ | medchemexpress.com |

| Molecular Weight | 131.14 g/mol | medchemexpress.com |

Methodologies for Isotopic Purity and Enrichment Assessment

The utility of this compound as a standard is contingent upon its isotopic purity—the percentage of molecules that are correctly deuterated. It is crucial to quantify the level of enrichment and identify the presence of any non-deuterated or partially deuterated species.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for assessing isotopic purity. In a typical GC-MS method, the deuterated compound and its non-deuterated counterpart will have virtually identical retention times due to their similar physicochemical properties. researchgate.net However, the mass spectrometer can easily distinguish them based on their different mass-to-charge (m/z) ratios.

The mass spectrum of the unlabeled 2,4-Difluorotoluene shows a molecular ion [M]⁺ at m/z 128. chemicalbook.com In contrast, the fully deuterated this compound exhibits a molecular ion [M]⁺ at m/z 131. medchemexpress.com By using Selected Ion Monitoring (SIM) or Selected Reaction Monitoring (SRM), the instrument can simultaneously measure the ion currents for both masses. The ratio of these ion intensities allows for a precise calculation of the isotopic purity.

Table 2: Mass Spectrometric Ions for Isotopic Purity Assessment of this compound

| Compound | Molecular Formula | Molecular Weight (Da) | Monitored Ion (m/z) |

|---|---|---|---|

| 2,4-Difluorotoluene | C₇H₆F₂ | 128.12 | 128 |

| This compound | C₇H₃D₃F₂ | 131.14 | 131 |

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an absolute method for determining concentration and purity without the need for an identical reference standard. ox.ac.uk It can also be used to determine the degree of isotopic enrichment. For this compound, the deuterium (B1214612) atoms are on the aromatic ring at positions 3, 5, and 6.

To assess isotopic enrichment via ¹H NMR, one would compare the integration of a remaining proton signal on the aromatic ring to the integration of the non-deuterated methyl (CH₃) group signal. In a pure, fully deuterated sample, the signals corresponding to protons at positions 3, 5, and 6 would be absent. The presence of signals in these regions would indicate incomplete deuteration. The ratio of the integral of the remaining aromatic proton to the integral of the methyl group protons provides a direct measure of the isotopic purity. For accurate qNMR, parameters such as relaxation delays (D1) must be sufficiently long (typically 5 times the longest T1 relaxation time) to ensure full signal recovery for all relevant nuclei. ox.ac.uk

Application as an Internal Standard in Chromatographic Separations

The most common application of this compound is as an internal standard (IS) in quantitative chromatographic methods. scioninstruments.comchromatographyonline.com An internal standard is a compound added in a constant, known amount to all samples, calibration standards, and quality controls. scioninstruments.com Its purpose is to correct for variations in sample preparation, injection volume, and instrument response. chromatographyonline.com

A deuterated standard is considered the "gold standard" for mass spectrometry-based analysis because it has nearly identical chemical and physical properties to its unlabeled analyte. scioninstruments.com This ensures it behaves the same way during extraction, derivatization, and chromatography, co-eluting with the target analyte. However, it is easily differentiated by the mass spectrometer due to its higher mass.

The quantification is based on the ratio of the analyte's peak area to the internal standard's peak area. scioninstruments.com This response ratio is plotted against the analyte concentration to generate a calibration curve. This method significantly improves the precision and accuracy of the results compared to an external standard method. chromatographyonline.com

Table 3: Example Calibration Data Using an Internal Standard This table illustrates the principle of using a response ratio for quantification. Data is hypothetical.

| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte Area / IS Area) |

|---|---|---|---|

| 1.0 | 5,100 | 100,500 | 0.051 |

| 5.0 | 24,800 | 99,800 | 0.248 |

| 10.0 | 50,500 | 101,000 | 0.500 |

| 25.0 | 124,000 | 99,200 | 1.250 |

| 50.0 | 255,000 | 102,000 | 2.500 |

Derivatization for Enhanced Analytical Detectability

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. This can include enhancing volatility for GC analysis, improving ionization efficiency for mass spectrometry, or adding a chromophore/fluorophore for UV or fluorescence detection. nih.govnih.gov

For a small, volatile molecule like 2,4-Difluorotoluene, derivatization is not typically necessary for standard GC-MS analysis. guidechem.comnih.gov However, in complex matrices or when ultra-trace level detection is required, derivatization could theoretically be employed. For instance, while not a common practice for this specific compound, a reaction could be designed to modify the methyl group or introduce a new functional group onto the aromatic ring. This new group could then be targeted for enhanced detection. For example, in the analysis of other compounds, pentafluorobenzyl (PFB) bromide is often used to derivatize molecules to make them highly sensitive for detection by GC with electron-capture negative-ion chemical ionization (GC-ECNICI-MS). researchgate.netresearchgate.net The application of such a strategy to this compound would depend entirely on the specific analytical challenge and is not a standard procedure.

Environmental Fate and Degradation Studies of Deuterated Fluorotoluenes Academic Focus

Biotic Transformation Studies in Model Environmental Compartments

Microorganisms play a critical role in the degradation of a vast array of organic pollutants. up.ptmdpi.com The biodegradation of fluorinated compounds is often challenging for microorganisms due to the stability and high electronegativity of the C-F bond. researchgate.netmdpi.com

The enzymatic cleavage of the carbon-deuterium (C-D) bond is a key step in the biodegradation of deuterated compounds. This process is often the rate-limiting step and can lead to significant kinetic isotope effects. asm.org While direct enzymatic cleavage of the highly stable C-F bond is rare, some enzymes have been shown to catalyze this reaction. acs.org More commonly, microorganisms employ strategies to activate the molecule at other positions before C-F bond cleavage occurs. mdpi.com

For 2,4-Difluorotoluene-3,5,6-d3, initial enzymatic attack would likely occur at the methyl group or the aromatic ring, catalyzed by oxygenases. nih.govresearchgate.net Toluene-degrading bacteria are known to initiate degradation via hydroxylation of the methyl group or the aromatic ring. asm.org The presence of deuterium (B1214612) on the aromatic ring would make enzymatic C-D bond cleavage a necessary step for ring degradation. Studies on deuterated toluene (B28343) have shown that bacteria can cleave the C-D bond, although often at a slower rate than the C-H bond. asm.orgnih.gov

Enzymatic hydrogen-deuterium exchange can also occur, where an enzyme catalyzes the exchange of deuterium atoms on a substrate with protons from the surrounding water. mdpi.com This process can provide insights into enzyme mechanisms and the interaction of the substrate with the active site.

Cometabolism is the transformation of a non-growth-supporting substrate by a microorganism in the presence of a growth-supporting substrate. asm.orgenviro.wiki This is a common mechanism for the degradation of recalcitrant compounds like fluorinated aromatics. researchgate.netuni-stuttgart.de Microorganisms growing on a primary substrate, such as toluene or glucose, can produce non-specific enzymes that fortuitously transform the fluorinated analogue. uni-stuttgart.de

Studies on the cometabolism of 4-trifluoromethyl(TFM)-benzoate by Pseudomonas putida have shown that the bacteria can transform the fluorinated compound, although the transformation rates of the fluorinated intermediates are often significantly lower than their non-fluorinated counterparts. uni-stuttgart.de This can lead to the accumulation of fluorinated metabolites. researchgate.net

For this compound, a similar cometabolic degradation pathway can be hypothesized. Bacteria grown on toluene could utilize their toluene oxygenases to hydroxylate the deuterated difluorotoluene, initiating its degradation.

Table 2: Potential Microbial Transformation of this compound via Cometabolism

| Microbial Genus | Primary Substrate | Key Enzymes | Potential Transformation Products |

| Pseudomonas | Toluene | Toluene Dioxygenase, Toluene Monooxygenase | Deuterated difluoro-catechols, Deuterated ring-fission products |

| Rhodococcus | Aromatic Hydrocarbons | Dioxygenases | Deuterated difluoro-hydroxylated intermediates |

| Burkholderia | Aromatic Compounds | Oxygenases | Deuterated difluoro-muconic semialdehydes |

This table presents hypothetical pathways based on the known metabolic capabilities of these microbial genera for degrading analogous aromatic compounds. nih.govresearchgate.netuni-stuttgart.de

Isotope Fractionation During Environmental Processes

Isotope fractionation is the partitioning of isotopes between two substances or two phases. During chemical and biological reactions, molecules containing lighter isotopes tend to react faster than those with heavier isotopes, leading to a change in the isotopic composition of the remaining substrate and the products. asm.orgnih.gov The analysis of stable isotope fractionation is a powerful tool to track the degradation of contaminants in the environment. nih.govufz.de

For this compound, significant deuterium isotope fractionation is expected during its microbial degradation. The cleavage of a C-D bond is energetically more demanding than the cleavage of a C-H bond, resulting in a large kinetic isotope effect (KIE). asm.org Studies on the microbial degradation of deuterated toluene have demonstrated substantial hydrogen isotope fractionation. asm.orgnih.govasm.org The magnitude of the fractionation can vary depending on the specific enzymatic mechanism and the rate-limiting step of the degradation pathway. asm.org

By measuring the change in the deuterium-to-hydrogen (D/H) ratio of the residual this compound over time, it is possible to quantify the extent of biodegradation in a given environmental system. nih.gov

Table 3: Expected Isotope Fractionation during Degradation of this compound

| Process | Isotope System | Expected Fractionation (ε) | Rationale |

| Microbial Degradation (Ring Attack) | D/H | Large and Negative | Significant primary kinetic isotope effect associated with enzymatic C-D bond cleavage on the aromatic ring. asm.orgnih.gov |

| Microbial Degradation (Methyl Attack) | D/H | Small | Secondary isotope effect, as the C-D bonds are not directly cleaved in the initial step. asm.org |

| Photolysis | D/H | Small to Negligible | Photolytic reactions are generally less sensitive to isotopic substitution compared to enzymatic reactions. |

| Hydrolysis | D/H | Negligible | Hydrolysis of the C-F bond is unlikely, and hydrolysis of other parts of the molecule would result in minimal D/H fractionation. |

The values for fractionation (ε) are qualitative. Quantitative values would require specific experimental determination.

Compound Specific Isotope Analysis (CSIA) Potential

Compound Specific Isotope Analysis (CSIA) is an advanced analytical technique used to determine the isotopic composition of individual organic compounds within a mixture. alfa-chemistry.com This method is highly effective for tracking the sources and transformation pathways of environmental contaminants. alfa-chemistry.comtersusenv.com The core principle of CSIA lies in measuring the ratio of heavy to light stable isotopes (e.g., ¹³C/¹²C or ²H/¹H) in a contaminant. tersusenv.com This ratio, expressed in delta notation (δ), can change predictably during chemical or biological degradation processes, a phenomenon known as isotopic fractionation. epa.gov

Typically, molecules containing the lighter isotope react faster, leaving the remaining pool of the contaminant enriched in the heavy isotope. tersusenv.com This enrichment provides a clear signal that degradation has occurred. epa.gov CSIA is commonly performed using gas chromatography coupled with isotope ratio mass spectrometry (GC-IRMS). alfa-chemistry.comoregonstate.edu

For this compound, the potential for CSIA is exceptionally high due to its specific deuterium (²H) labeling. The three deuterium atoms on the aromatic ring act as a distinct isotopic label. This intentional labeling allows researchers to distinguish the compound from naturally occurring substances and to track its environmental journey with high precision.

Key applications for this compound in CSIA include:

Tracing Pollutant Pathways: By introducing a known quantity of the deuterated compound, its movement through soil, groundwater, and other environmental compartments can be monitored.

Quantifying Degradation: Changes in the deuterium isotopic signature (δ²H) over time and distance from a source can be used to quantify the extent of biodegradation or abiotic degradation. tersusenv.com A shift toward more positive δ²H values in the remaining compound would indicate that degradation is taking place. tersusenv.com

Elucidating Reaction Mechanisms: The magnitude of isotope fractionation is often characteristic of a specific degradation pathway. By measuring these changes, scientists can gain insights into the biochemical or chemical reactions that are breaking down the compound. enviro.wiki

The table below illustrates hypothetical data from a CSIA study monitoring the degradation of this compound. The increasing δ²H values over time are indicative of isotopic fractionation during degradation.

| Time (Days) | Concentration (µg/L) | δ²H (‰ vs. VSMOW) | Notes |

|---|---|---|---|

| 0 | 100 | +5000 | Initial concentration and isotopic signature at source. |

| 30 | 75 | +5500 | Slight enrichment in ²H as degradation begins. |

| 60 | 40 | +6200 | Significant degradation and corresponding isotopic enrichment. |

| 90 | 15 | +7100 | Advanced degradation with strong isotopic fractionation signal. |

Sorption and Transport Studies in Model Environmental Media

The movement of a chemical through the environment is largely governed by its sorption (adhesion) to solid phases like soil and sediment, and its transport (movement) in mobile phases like water. itrcweb.org For fluorinated aromatic compounds such as this compound, these processes are influenced by the compound's physicochemical properties and the characteristics of the environmental media.

While specific experimental data for this compound are not available in the reviewed literature, its behavior can be inferred from studies on similar fluorinated aromatic hydrocarbons. The presence of fluorine atoms generally increases a molecule's hydrophobicity and lipophilicity, suggesting a tendency to sorb to organic matter in soil and sediments. mdpi.com This sorption can retard the compound's transport in groundwater.

Factors influencing the sorption and transport of fluorinated toluenes include:

Soil Organic Carbon Content: Higher organic carbon content in soil generally leads to increased sorption, slowing the compound's migration. itrcweb.org

Soil and Water pH: The pH of the surrounding medium can affect the surface charge of soil particles and the compound's speciation, thereby influencing sorption. itrcweb.org

Clay Mineralogy: The type and amount of clay minerals in the soil can provide surfaces for sorption to occur.

The partitioning of a compound between the solid (soil/sediment) and aqueous (water) phases is often described by the sorption coefficient (Kd). A higher Kd value indicates stronger sorption and less mobility.

The following interactive table presents hypothetical sorption coefficient (Kd) values for this compound in different model environmental media, illustrating how soil composition could affect its mobility.

| Model Environmental Medium | Organic Carbon Content (%) | Clay Content (%) | Hypothetical Sorption Coefficient (Kd) (L/kg) | Expected Mobility |

|---|---|---|---|---|

| Sandy Soil | 0.5 | 5 | 1.2 | High |

| Loam | 2.5 | 20 | 8.5 | Moderate |

| Clay Soil | 1.0 | 45 | 15.0 | Low |

| Sediment (High Organic) | 10.0 | 15 | 50.0 | Very Low |

The use of deuterated standards like this compound in controlled laboratory experiments (e.g., column studies) is essential for accurately determining these environmental parameters. Such studies are critical for developing reliable models that predict the fate and transport of fluorinated pollutants in the subsurface. itrcweb.org

Future Research Directions and Emerging Applications for 2,4 Difluorotoluene 3,5,6 D3

Integration in Advanced Materials Science Research

The development of advanced organic materials, particularly for applications in organic electronics like Organic Light Emitting Diodes (OLEDs), is an area where deuteration has shown significant promise. tn-sanso.co.jp Replacing hydrogen with deuterium (B1214612) atoms can lead to more stable active layer materials because the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, thereby enhancing device longevity and performance. scielo.org.mx

Future research could focus on integrating 2,4-Difluorotoluene-3,5,6-d3 as a structural motif in novel organic semiconductors. The difluorotoluene core offers specific electronic properties, while the deuterium atoms at the 3, 5, and 6 positions could enhance the material's operational stability by mitigating degradation pathways that involve C-H bond cleavage. scielo.org.mx Furthermore, the non-deuterated parent compound, 2,4-Difluorotoluene (B1202308), has been synthesized and studied as a nonpolar, hydrophobic isostere for the nucleoside thymine (B56734), capable of being incorporated into DNA strands. sigmaaldrich.comresearchgate.net The deuterated version could be used to construct DNA-based nanomaterials with enhanced thermal and chemical stability, opening new possibilities in DNA-based electronics and self-assembling nanostructures.

| Property | Standard Aromatic (C-H) | Deuterated Aromatic (C-D) | Potential Impact on Materials |

|---|---|---|---|

| Vibrational Frequency | Higher | Lower | Altered photophysical properties (e.g., non-radiative decay rates). |

| Bond Dissociation Energy | Lower | Higher | Increased resistance to chemical and thermal degradation. scielo.org.mx |

| Device Lifetime (e.g., OLEDs) | Standard | Potentially Longer | Enhanced operational stability and reduced degradation over time. tn-sanso.co.jp |

Potential as a Building Block in Novel Synthetic Methodologies

Deuterated compounds are invaluable tools in synthetic chemistry for elucidating reaction mechanisms and creating isotopically labeled standards for analytical studies. scielo.org.mxcymitquimica.com this compound serves as a promising starting material or intermediate for the synthesis of more complex deuterated and fluorinated molecules.

Its utility as a building block is multifaceted. The fluorine atoms influence the reactivity of the aromatic ring, while the bromine atoms in related precursors like 3,6-Dibromo-2,4-difluorotoluene are excellent leaving groups for cross-coupling reactions. The deuterium labels at positions 3, 5, and 6 provide a "silent" tag that can be tracked through multi-step syntheses using techniques like mass spectrometry or NMR spectroscopy. This allows chemists to follow the fate of the molecule and understand complex rearrangements or fragmentation pathways. This is particularly relevant in the development of pharmaceuticals and agrochemicals, where understanding metabolic pathways is crucial. businessresearchinsights.comguidechem.com

Expansion of Mechanistic Studies to New Reaction Classes

The primary application of many deuterated compounds is in the study of reaction mechanisms through the kinetic isotope effect (KIE). researchgate.net The replacement of hydrogen with deuterium can significantly slow down reactions where the C-H bond is broken in the rate-determining step. xmu.edu.cn For this compound, the presence of deuterium at three specific ring positions offers a precise tool for probing a variety of reaction mechanisms.

Future research could employ this compound to investigate mechanisms of:

Electrophilic Aromatic Substitution: By studying reactions where an electrophile attacks the 3, 5, or 6 positions, researchers can quantify the KIE and determine the nature of the rate-limiting step.

Metal-Catalyzed C-H Activation/Functionalization: These reactions are at the forefront of modern synthetic chemistry. Using this compound as a substrate would provide clear evidence if C-H (or C-D) bond cleavage at the deuterated positions is involved in the catalytic cycle. snnu.edu.cn

Photochemical Reactions: The altered vibrational properties of the C-D bonds can influence excited-state lifetimes and reaction pathways, providing insights into photochemical degradation or functionalization processes.

| Reaction Type | Position of Interest | Expected Observation with this compound | Mechanistic Insight Gained |

|---|---|---|---|

| Electrophilic Nitration | 3, 5, or 6 | Slower reaction rate compared to non-deuterated analog (kH/kD > 1). | Confirmation that C-H bond cleavage is part of the rate-determining step. |

| Palladium-Catalyzed C-H Arylation | 3, 5, or 6 | Significant KIE. | Elucidation of the C-H activation mechanism within the catalytic cycle. |

| Radical Abstraction | Methyl Group (non-deuterated) | No primary KIE observed for ring reactions. | Confirms the reaction is selective for the methyl group over the aromatic ring C-D bonds. |

Development of High-Throughput Synthetic Routes for Deuterated Aromatics

A significant barrier to the widespread use of specifically labeled deuterated compounds is the cost and complexity of their synthesis. globalgrowthinsights.com Traditional methods often involve multiple steps, expensive reagents, and low yields. cdnsciencepub.com Future research will undoubtedly focus on developing more efficient and scalable synthetic methods.

Emerging technologies like flow synthesis and electrochemistry are particularly promising for the production of deuterated aromatics. xmu.edu.cntn-sanso.co.jp Flow reactors, especially when combined with microwave heating, can offer higher throughput, improved reaction efficiency, and safer handling of reagents compared to conventional batch methods. tn-sanso.co.jp Electrochemical methods can use heavy water (D₂O) as an inexpensive and readily available deuterium source, avoiding the need for toxic or metal-based deuterating agents. xmu.edu.cnresearchgate.net Adapting these high-throughput techniques for the specific synthesis of this compound could dramatically lower its cost and make it more accessible for the applications outlined in this article.

Exploration of its Role in Isotope-Edited Spectroscopy for Complex Systems

Isotope-edited spectroscopy is a powerful technique where isotopic labeling is used to resolve the signals of specific atoms within a large, complex molecule, whose spectra would otherwise be too crowded to interpret. nih.gov For example, in Nuclear Magnetic Resonance (NMR) or Fourier-transform infrared (FTIR) spectroscopy, replacing ¹H with ²H (deuterium) can either remove or shift signals, allowing researchers to focus on specific parts of a molecule. scielo.org.mxcymitquimica.com

Given that the non-deuterated parent, 2,4-Difluorotoluene, can be incorporated into DNA as a thymine mimic, the deuterated version, this compound, presents an exciting probe for studying the structure and dynamics of DNA and DNA-protein complexes. researchgate.net By inserting this compound into a specific site in an oligonucleotide, researchers could use techniques like isotope-edited FTIR to study local hydrogen bonding or solid-state NMR to probe the precise conformation and dynamics at that site without overwhelming signal overlap from the rest of the biomolecule. nih.goviu.edu This could provide unprecedented, site-specific insights into DNA recognition, binding, and enzymatic processing.

Q & A

Q. What are the established synthetic routes for 2,4-Difluorotoluene-3,5,6-d3, and how is isotopic purity ensured?

- Methodological Answer : The synthesis typically involves deuterium labeling via catalytic exchange or substitution reactions. For example, deuterated toluene derivatives can be synthesized using deuterium oxide (D₂O) under acidic conditions or via halogen-deuterium exchange in the presence of palladium catalysts . Isotopic purity (>98 atom% D) is confirmed using mass spectrometry (MS) and nuclear magnetic resonance (¹H/²H NMR), with specific attention to the absence of protio-impurities in the aromatic region .

- Key Data :

| Parameter | Value/Technique | Source |

|---|---|---|

| Isotopic Purity | ≥98 atom% D (via MS) | |

| Key Synthetic Step | Halogen-deuterium exchange |

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies residual protio-hydrogens, while ²H NMR confirms deuterium incorporation at positions 3, 5, and 5. Chemical shifts for aromatic protons in non-deuterated analogs (e.g., 2,4-Difluorotoluene) are referenced at δ 7.1–7.4 ppm .

- Mass Spectrometry : High-resolution MS (HRMS) detects isotopic clusters, with [M+H]+ peaks at m/z 131.13 (C₇H₅D₃F₂) .

- Chromatography : GC-MS or LC-MS monitors purity, with retention times compared to non-deuterated standards .

Advanced Research Questions

Q. How do isotopic effects influence reaction kinetics in deuterated fluorinated toluenes?

- Methodological Answer : Deuterium substitution alters reaction rates due to kinetic isotope effects (KIE). For example, in electrophilic substitution reactions, C–D bonds (vs. C–H) slow reaction rates, requiring optimized conditions (e.g., higher temperatures or prolonged reaction times). Studies on analogous compounds (e.g., 2,6-Dichlorotoluene-3,4,5-d3) show KIE values of 2–5 for aromatic fluorination .

- Data Contradiction Note : Conflicting reports on KIE magnitudes may arise from differences in solvent polarity or catalyst choice. For consistency, replicate conditions using anhydrous solvents (e.g., DMF) and Pd/C catalysts .

Q. What challenges arise in maintaining regioselectivity during deuteration of polyhalogenated toluenes?

- Methodological Answer : Competing deuteration at ortho/meta/para positions can occur in polyhalogenated substrates. To ensure regioselectivity:

- Use directing groups (e.g., –F substituents) to favor deuteration at electron-deficient positions.

- Employ steric hindrance (e.g., bulky bases) to suppress undesired side reactions.

Evidence from 3,5-Difluorobenzoic-d3 acid synthesis suggests directed deuteration via meta-fluorine directing effects .

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., boiling points) of deuterated analogs?

- Methodological Answer : Discrepancies often stem from impurities or variations in isotopic enrichment. For example, boiling points for this compound (131.13 g/mol) may differ from non-deuterated analogs (128.11 g/mol) due to isotopic mass effects. Validate purity via GC-MS and cross-reference with independently synthesized standards .

Applications in Chemical Biology & Tracer Studies

Q. What role does this compound play in metabolic tracer studies?

- Methodological Answer : As a stable isotope-labeled internal standard, it quantifies metabolites in mass spectrometry-based assays. For example, in environmental analysis, deuterated toluenes act as surrogates for tracking pollutant degradation pathways .

- Protocol Suggestion :

- Spike samples with 10–100 ng/mL deuterated standard.

- Use LC-MS/MS with MRM transitions specific to m/z 131→113 (characteristic fragmentation) .

Troubleshooting & Best Practices

Q. How to mitigate deuterium loss during long-term storage of this compound?

- Methodological Answer :

- Store in amber vials under inert gas (Ar/N₂) at –20°C to prevent H/D exchange.

- Avoid exposure to protic solvents or acidic/basic conditions during handling .

Q. What are the pitfalls in interpreting NMR data for partially deuterated aromatic compounds?

- Methodological Answer : Residual ¹H signals in deuterated regions (e.g., 3,5,6 positions) may indicate incomplete deuteration. Use ²H NMR or heteronuclear experiments (HSQC) to distinguish between incomplete labeling and solvent artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.